

Org 48762-0 vs. next-generation p38 inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Org 48762-0

Cat. No.: B1677482

[Get Quote](#)

An Objective Comparison of **Org 48762-0** and Next-Generation p38 Inhibitors for Researchers

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a significant therapeutic target for a variety of inflammatory diseases.^[1] The activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).^{[1][2]} The pursuit of p38 inhibitors has led to the development of multiple generations of compounds, from early molecules to more refined next-generation inhibitors with improved clinical potential.

This guide provides a detailed comparison between **Org 48762-0**, a potent and selective preclinical p38 inhibitor, and the broader class of next-generation p38 inhibitors. It aims to provide researchers, scientists, and drug development professionals with a clear overview of their properties, supported by experimental data and protocols.

Profile: Org 48762-0

Org 48762-0 (also known as UR13870) is a potent, orally active, and selective inhibitor of p38 MAPK.^{[3][4]} It primarily targets the p38 α and p38 β isoforms. Its high selectivity and efficacy in preclinical models of inflammation, such as murine collagen-induced arthritis, have established it as a valuable research tool for studying the therapeutic potential of p38 inhibition.

Profile: Next-Generation p38 Inhibitors

First-generation p38 inhibitors, while promising, were often limited by off-target effects and toxicity issues, which hindered their clinical development. This led to the development of next-

generation inhibitors designed for improved selectivity, potency, and better safety profiles. These compounds include a diverse range of chemical structures and mechanisms, including both ATP-competitive and allosteric inhibitors. Examples that have been evaluated in clinical trials include BIRB-796, VX-702, pamapimod, SCIO-469, and LY2228820. These newer agents have been investigated for a wide array of conditions, including rheumatoid arthritis, Crohn's disease, and various cancers.

Quantitative Data Comparison

The following tables summarize key quantitative data for **Org 48762-0** and representative next-generation p38 inhibitors. Data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: Inhibitor Potency and Selectivity

Inhibitor	Target Isoforms	Mechanism	EC50 / IC50	Selectivity Profile
Org 48762-0	p38 α , p38 β	ATP-competitive	0.1 μ M (EC50 for p38 α)	>100-fold selectivity over a broad panel of 48-50 other human kinases.
SB203580 (Reference)	p38 α , p38 β	ATP-competitive	0.1 μ M (EC50 for p38 α)	Inhibits other kinases at higher concentrations.
BIRB-796	p38 α , p38 β , p38 γ , p38 δ	Allosteric (DFG-out)	Pan-p38 inhibitor	Inhibited several non-p38 kinases despite a novel mechanism.
LY2228820	p38 α , p38 β	ATP-competitive	Potent inhibitor	Selective for p38 α / β .
VX-745	p38 α > p38 β	ATP-competitive	Potent inhibitor	More selective for p38 α than p38 β .

Table 2: In Vitro and In Vivo Activity

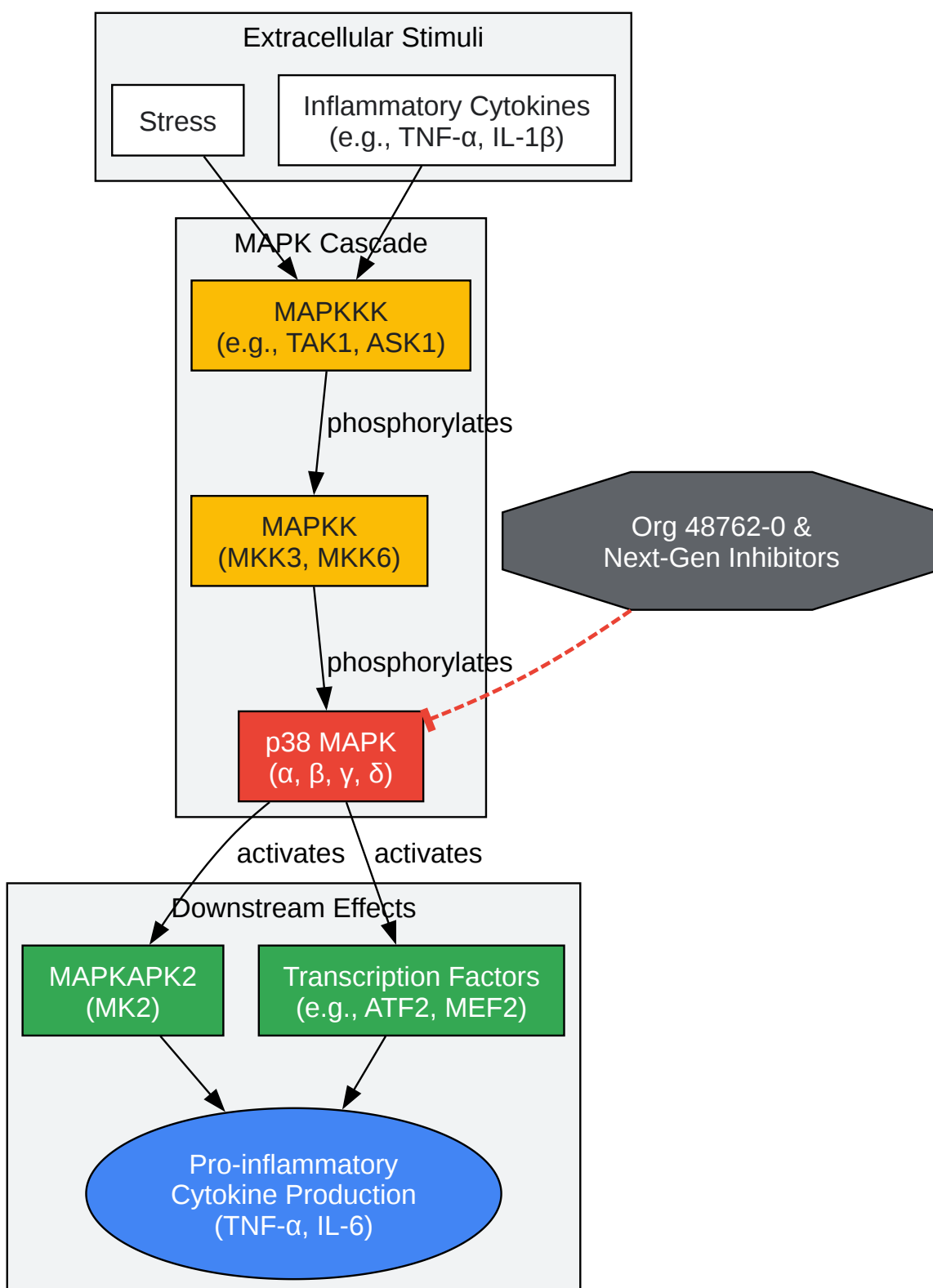
Inhibitor	Cellular Assay	In Vivo Model (Example)	Key Findings
Org 48762-0	Inhibits LPS-induced TNF α release in PBMCs (EC50 = 0.06 μ M).	Murine Collagen-Induced Arthritis (CIA)	Reduced inflammatory symptoms and protected against joint and bone damage.
BIRB-796	Attenuated LPS-induced TNF α and IL-6 in healthy humans.	Crohn's Disease Clinical Trial	No efficacy was observed, and liver toxicity was a concern.
LY2228820	Inhibits tumor proliferation in various cancer cell lines.	In vivo cancer models (e.g., melanoma, lung, ovarian)	Significantly inhibited tumor growth.

Table 3: Pharmacokinetic and Clinical Profile

Inhibitor	Oral Bioavailability	Key Pharmacokinetic Features	Clinical Status
Org 48762-0	85% in mice.	Sustained systemic exposure (>1 μ M) for 24h in mice.	Preclinical.
BIRB-796	Orally active.	N/A	Investigated in Phase III trials; development hampered by toxicity.
LY2228820	Orally active.	N/A	Advanced to clinical trials for cancer.
VX-702	Orally active.	Well-tolerated in clinical studies.	Advanced to clinical trials.

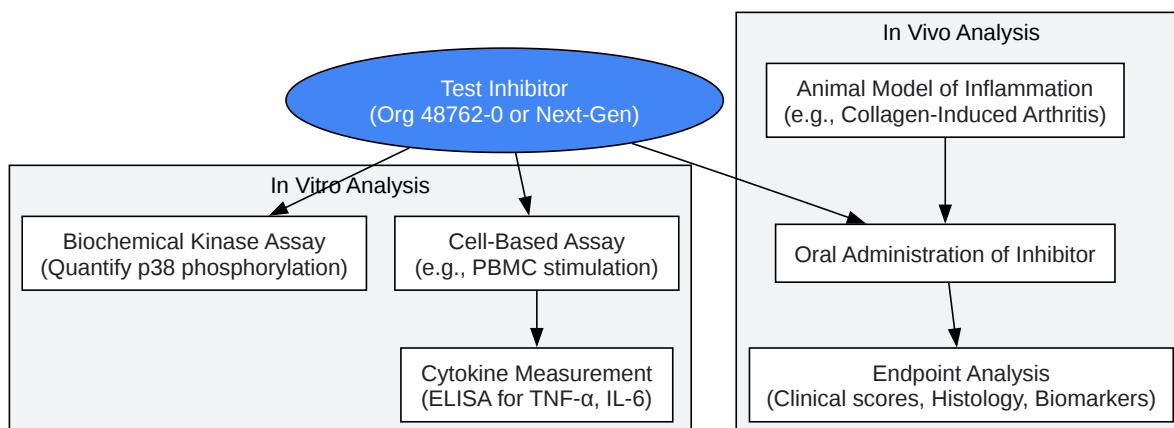
Signaling and Experimental Workflow Diagrams

To visualize the underlying biology and experimental approaches, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: The p38 MAPK signaling cascade and point of inhibition.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating p38 inhibitors.

Experimental Protocols

Below are representative methodologies for key experiments used to characterize p38 inhibitors.

p38 α Kinase Inhibition Assay

- Objective: To determine the in vitro potency of an inhibitor against purified p38 α kinase.
- Materials:
 - Recombinant human p38 α kinase.
 - Kinase substrate (e.g., ATF2).
 - ATP (radiolabeled or non-radiolabeled).

- Test inhibitor (e.g., **Org 48762-0**) at various concentrations.
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
- Kinase detection reagent (e.g., phosphospecific antibody, ADP-Glo™).
- Procedure:
 - Pre-incubate the p38 α kinase, substrate, and serially diluted test inhibitor in the assay buffer in a 96-well plate for 15-30 minutes at room temperature.
 - Initiate the kinase reaction by adding a solution of ATP.
 - Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - Stop the reaction by adding a stop solution (e.g., EDTA).
 - Quantify the amount of phosphorylated substrate or ADP produced using an appropriate detection method (e.g., ELISA, luminescence).
 - Calculate the EC₅₀ or IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

LPS-Induced TNF- α Release in Human PBMCs

- Objective: To measure the inhibitor's effect on cytokine production in a cellular context.
- Materials:
 - Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood.
 - Lipopolysaccharide (LPS).
 - Test inhibitor at various concentrations.
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - ELISA kit for human TNF- α .

- Procedure:
 - Plate freshly isolated PBMCs in a 96-well plate.
 - Pre-treat the cells with various concentrations of the test inhibitor for 30-60 minutes.
 - Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF- α production.
 - Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C in a CO2 incubator.
 - Centrifuge the plate to pellet the cells and collect the supernatant.
 - Measure the concentration of TNF- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
 - Determine the EC50 value from the dose-response curve.

In Vivo Efficacy in a Murine Model of Arthritis

- Objective: To evaluate the therapeutic efficacy of the inhibitor in a preclinical disease model.
- Materials:
 - DBA/1 mice.
 - Bovine type II collagen and Complete Freund's Adjuvant (CFA).
 - Test inhibitor formulated for oral gavage.
 - Calipers for measuring paw swelling.
- Procedure:
 - Induce arthritis by immunizing mice with an emulsion of type II collagen and CFA, followed by a booster immunization.
 - Once arthritis develops (typically around day 21), randomize mice into treatment groups (vehicle control, test inhibitor).

- Administer the test inhibitor orally (e.g., once daily) at one or more dose levels.
- Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a macroscopic arthritis score.
- At the end of the study, sacrifice the animals and collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
- Compare the outcomes between the inhibitor-treated groups and the vehicle control group to determine therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. teubio.com [teubio.com]
- To cite this document: BenchChem. [Org 48762-0 vs. next-generation p38 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677482#org-48762-0-vs-next-generation-p38-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com